molecular formula C17H17ClN2O2 B5091538 1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5091538
M. Wt: 316.8 g/mol
InChI Key: ZNFRWBNKYAZKJN-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one, commonly known as CPB, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential pharmacological properties. CPB is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

CPB exerts its pharmacological effects by inhibiting the activity of various enzymes, including topoisomerase II, cyclin-dependent kinase 2, and dihydrofolate reductase. CPB also induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR pathway.
Biochemical and physiological effects:
CPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. CPB also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, CPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

CPB has several advantages for lab experiments, including its high solubility in water and its ability to inhibit multiple enzymes. However, CPB also has some limitations, including its low stability in acidic conditions and its potential toxicity at high concentrations.

Future Directions

For CPB research include the development of more efficient synthesis methods, the identification of new pharmacological targets, and the evaluation of its potential therapeutic effects in animal models.

Synthesis Methods

CPB can be synthesized using various methods, including the reaction of 4-chlorophenylacetonitrile with 3-chloropropionyl chloride in the presence of sodium hydride and subsequent reaction with 2-amino-3-methylbenzoic acid. Another method involves the reaction of 4-chlorophenylacetonitrile with 3-chloropropionyl chloride in the presence of potassium carbonate and subsequent reaction with 2-amino-3-methylbenzoic acid. Both methods yield CPB as a white crystalline powder.

Scientific Research Applications

CPB has been extensively studied for its potential pharmacological properties, including its anticancer, antifungal, and antiviral activities. CPB has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CPB also exhibits antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1.

properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-3-methylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-19-15-5-2-3-6-16(15)20(17(19)21)11-4-12-22-14-9-7-13(18)8-10-14/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFRWBNKYAZKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one

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